molecular formula C9H11ClO2 B185256 3,5-Dimethoxybenzyl chloride CAS No. 6652-32-0

3,5-Dimethoxybenzyl chloride

Cat. No.: B185256
CAS No.: 6652-32-0
M. Wt: 186.63 g/mol
InChI Key: CCAWDIFJOBKBSE-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzyl chloride is an organic compound with the molecular formula C9H11ClO2. It is a derivative of benzyl chloride, where two methoxy groups are substituted at the 3 and 5 positions of the benzene ring. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethoxybenzyl chloride can be synthesized through the chloromethylation of 3,5-dimethoxytoluene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:

3,5-Dimethoxytoluene+CH2O+HCl3,5-Dimethoxybenzyl chloride+H2O\text{3,5-Dimethoxytoluene} + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{this compound} + \text{H}_2\text{O} 3,5-Dimethoxytoluene+CH2​O+HCl→3,5-Dimethoxybenzyl chloride+H2​O

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxybenzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.

    Oxidation: The compound can be oxidized to form 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

    Reduction: Reduction reactions can convert the benzyl chloride to 3,5-dimethoxybenzyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines in solvents like ethanol or dimethylformamide.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or nitric acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Various substituted benzyl derivatives.

    Oxidation: 3,5-Dimethoxybenzaldehyde, 3,5-Dimethoxybenzoic acid.

    Reduction: 3,5-Dimethoxybenzyl alcohol.

Scientific Research Applications

3,5-Dimethoxybenzyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the preparation of biologically active compounds, such as enzyme inhibitors and receptor ligands.

    Medicine: The compound is an intermediate in the synthesis of various drugs, including those with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the production of fine chemicals, dyes, and fragrances.

Mechanism of Action

The mechanism of action of 3,5-dimethoxybenzyl chloride primarily involves its reactivity as an electrophile. The chlorine atom is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various substituted benzyl derivatives. The methoxy groups at the 3 and 5 positions enhance the electron density of the benzene ring, making it more reactive towards electrophilic substitution reactions.

Comparison with Similar Compounds

    3,4-Dimethoxybenzyl chloride: Similar structure but with methoxy groups at the 3 and 4 positions.

    2,5-Dimethoxybenzyl chloride: Methoxy groups at the 2 and 5 positions.

    3,5-Dimethoxybenzoyl chloride: Contains a carbonyl group instead of a methylene chloride group.

Uniqueness: 3,5-Dimethoxybenzyl chloride is unique due to the specific positioning of the methoxy groups, which influences its reactivity and the types of reactions it undergoes. The electron-donating effects of the methoxy groups make it particularly useful in nucleophilic substitution reactions, providing a versatile intermediate for the synthesis of a wide range of organic compounds.

Properties

IUPAC Name

1-(chloromethyl)-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAWDIFJOBKBSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374304
Record name 3,5-Dimethoxybenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6652-32-0
Record name 3,5-Dimethoxybenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethoxybenzyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Over a period of 20 minutes a solution of 150 g (1.26 moles) of thionyl chloride in 0.65 l of ether was added to 100 g (0.59 moles) of 3,5-dimethoxybenzyl alcohol and 6.6 ml of pyridine in 1.35 l of ether. After stirring for 3 hr the solution containing the product was separated from the residual dark oil, concentrated, and the crude product was redissolved in 1 l of ether, washed with water (3×250 ml), dried (brine, magnesium sulfate), filtered, and reconcentrated to give a dark oil which was vacuum distilled: b.p. 115°-118° C. at 0.4 mm Hg. Upon standing, fractions containing the desired compound solidified to give 95.3 g (86%) of white solid, m.p. 43°-45° C.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.65 L
Type
solvent
Reaction Step One
Name
Quantity
1.35 L
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 3,5-Dimethoxybenzyl chloride in organic synthesis?

A1: this compound serves as a crucial building block in synthesizing various organic compounds. Its reactivity stems from the benzylic chloride, which readily undergoes nucleophilic substitution reactions. Notably, it acts as a key intermediate in synthesizing (E)-3,4',5-trimethoxytoluylene [, , ], a precursor to resveratrol, a natural compound with various biological activities.

Q2: Can you describe a typical synthetic route involving this compound for resveratrol production?

A2: Absolutely. One common approach starts with the reaction of this compound with trimethyl phosphite, yielding a phosphonate intermediate. This phosphonate then undergoes a Horner-Wadsworth-Emmons reaction with anisaldehyde in the presence of a base like sodium methoxide or potassium hydroxide, producing (E)-3,4',5-trimethoxytoluylene [, , ]. Subsequent demethylation of this compound leads to the formation of resveratrol.

Q3: Are there any alternative methods for preparing this compound itself?

A3: While commercially available, this compound can be synthesized from 3,5-dimethoxybenzyl alcohol. One method involves reacting the alcohol with triphosgene, resulting in a high-selectivity conversion to the desired chloride [].

Q4: Aside from resveratrol synthesis, are there other reported applications of this compound?

A4: Yes, research indicates its utility in synthesizing (±)-dimethyl curvularin []. This synthesis leverages palladium-catalyzed carbonylation of this compound using a butadiene telomer as a building block.

Q5: Have there been any studies on the photochemical behavior of this compound?

A5: Yes, photolysis studies of this compound in alcohols like methanol and ethanol have been conducted []. These investigations explored both direct photolysis at 254 nm and acetone-sensitized photolysis at 300 nm. The results revealed that these processes lead to the formation of solvolysis products and compounds generated via non-ionic mechanisms.

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